N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-17-8-6-15(7-9-17)18(21)20-13-19(22)11-10-14-4-2-3-5-16(14)12-19/h2-9,22H,10-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAILPPQXOHTCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-ylmethanol
The synthesis begins with the hydrogenation of 2-naphthol derivatives to yield 5,6,7,8-tetrahydronaphthalene-2-ol, followed by hydroxymethylation. For example, treatment of 2-naphthol with 3-chloropropan-1-ol under basic conditions produces 3-(2-naphthoxy)propanol, which is hydrogenated to the tetrahydronaphthalene analog.
Critical Step :
Conversion to the Primary Amine
The alcohol is mesylated using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine as a base, yielding the mesylate intermediate. Subsequent displacement with aqueous ammonia (25% w/w) at 60°C for 12 hours furnishes the primary amine.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Mesylation | MsCl, Et₃N | CH₂Cl₂ | 0°C → RT | 85% |
| Amination | NH₃ (aq) | H₂O/EtOH | 60°C | 72% |
Key Citation : Mesylation and amination protocols adapted from benzothiazine carboxamide syntheses demonstrate scalability and reproducibility.
Preparation of 4-Methoxybenzoyl Chloride
Synthesis from 4-Methoxybenzoic Acid
4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (80°C, 2 hours) to produce the acyl chloride. Excess SOCl₂ is removed via distillation, yielding >95% pure product.
Safety Note : SOCl₂ reactions require strict moisture control to prevent HCl release.
Amidation Reaction: Coupling the Amine and Acyl Chloride
Direct Amidation in Anhydrous Xylene
A mixture of the tetrahydronaphthalene amine (1.0 equiv) and 4-methoxybenzoyl chloride (1.1 equiv) in dry xylene is heated at 150°C for 1–2 hours under argon. The reaction is monitored via TLC (ethyl acetate/hexane, 1:3), with the product isolated by cooling and filtration.
Optimization Insights :
Schotten-Baumann Modified Method
For temperature-sensitive substrates, the amine is dissolved in aqueous NaOH (10%), and the acyl chloride is added dropwise at 0°C. This method reduces thermal decomposition but risks hydrolyzing the tetrahydronaphthalene hydroxyl group.
Comparative Data :
| Method | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Xylene | Dry | 150°C | 73% | >98% |
| Schotten-Baumann | H₂O/THF | 0°C | 55% | 90% |
Purification and Characterization
Chemical Reactions Analysis
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the amide bond to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally related benzamide derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.
Key Findings:
The tetralin-hydroxymethyl group introduces conformational rigidity and lipophilicity, which may improve blood-brain barrier penetration relative to simpler alkyl chains (e.g., tertiary alcohol in ) .
Synthetic Challenges: Low yields in (27%) highlight difficulties in Mannich reactions, likely due to steric hindrance from the dimethylamino group. The target compound’s tetralin group may pose similar synthetic challenges, requiring optimized coupling conditions.
Spectroscopic Trends :
- IR spectra of benzamides consistently show strong ν(C=O) bands (~1660–1682 cm⁻¹) . The absence of ν(S-H) in (for triazole-thiones) contrasts with benzamides, emphasizing the stability of the amide bond over thioamide tautomers.
The target’s tetralin moiety may disrupt such packing, altering solubility or crystallinity .
Research Implications
- Drug Design : The 4-methoxybenzamide scaffold, combined with bulky tetralin groups, could optimize pharmacokinetics in CNS-targeted therapies.
- Catalysis : The N,O-bidentate directing group in contrasts with the target’s hydroxymethyl group, which may offer alternative coordination modes in metal-catalyzed reactions .
- Material Science : Structural flexibility in benzamide derivatives (e.g., vs. ) highlights their adaptability for designing functional materials with tunable electronic properties.
Biological Activity
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-methoxybenzamide, a compound characterized by its unique structural features, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 295.36 g/mol. Its structure includes a tetrahydronaphthalene moiety and a methoxy-substituted benzamide group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may act as an inhibitor or modulator of key enzymes or receptors involved in various physiological processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The benzamide moiety may interact with enzyme active sites, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : The compound could bind to specific receptors (e.g., dopamine or sigma receptors), influencing neurotransmission and cellular signaling pathways.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against breast cancer (MCF-7) and colorectal cancer (HCT 116).
Antioxidative Activity
In addition to its antiproliferative properties, the compound demonstrates antioxidative activity. This is critical as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. Comparative studies show that this compound exhibits better antioxidative potential than standard antioxidants like butylated hydroxytoluene (BHT) .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : A study detailed the synthesis of N-substituted benzimidazole derivatives similar in structure to our compound. These derivatives exhibited varying degrees of antiproliferative activity against different cancer cell lines .
- Comparative Analysis : In vitro studies compared the efficacy of this compound with other known anticancer agents like doxorubicin and etoposide. The results highlighted its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
